The development of HRO761 was reported in a study that characterized its biochemical and pharmacological properties, highlighting its specificity for the Werner syndrome protein and its potential applications in treating specific cancer types, particularly those exhibiting microsatellite instability .
HRO761 is classified as an allosteric inhibitor of the Werner syndrome protein. It binds to a unique site at the interface of the D1 and D2 helicase domains, stabilizing an inactive conformation of the protein. This classification positions it within a new generation of targeted therapies aimed at exploiting specific vulnerabilities in cancer cells .
The synthesis of HRO761 involved an innovative hit-finding strategy followed by lead optimization. Researchers utilized structure-based drug design techniques to identify potential compounds that could effectively inhibit the Werner syndrome protein.
The synthesis process included:
The final compound, HRO761, demonstrated favorable physicochemical properties and a clean off-target profile, which are critical for its potential clinical application .
HRO761's molecular structure features a complex arrangement that allows it to bind effectively at the D1-D2 interface of the Werner syndrome protein. The compound has a molecular mass of 702 Da and exhibits distinct structural characteristics that differentiate it from other inhibitors targeting similar proteins.
Crystallographic studies revealed that HRO761 induces a conformational change in the Werner syndrome protein, locking it in an inactive state. This unique binding mode is crucial for its selectivity over other RecQ helicases .
HRO761 primarily acts by inhibiting the helicase activity of the Werner syndrome protein. The inhibition mechanism involves blocking ATP hydrolysis, which is essential for helicase function.
In biochemical assays, HRO761 demonstrated an inhibitory concentration (IC50) of approximately 100 nM against ATPase activity. This inhibition leads to impaired viability in cancer cells with microsatellite instability, showcasing its potential as a therapeutic agent .
The mechanism by which HRO761 exerts its effects involves:
Studies indicated that treatment with HRO761 resulted in increased activation of DNA damage response pathways, including ATM and CHK2 signaling pathways, ultimately leading to cell cycle arrest and apoptosis in sensitive cancer cells .
HRO761 exhibits favorable solubility and stability profiles, which are essential for its effectiveness as a therapeutic agent. Its molecular weight and structural characteristics support its bioavailability.
The compound's chemical stability under physiological conditions has been confirmed through various assays. Its selectivity for the Werner syndrome protein over other RecQ helicases enhances its therapeutic potential while minimizing side effects .
HRO761 has significant implications in cancer research and therapy:
Werner syndrome RecQ helicase-IN-1 binds the ATPase catalytic pocket within the D1 and D2 helicase domains of Werner syndrome protein. This binding competitively inhibits adenosine triphosphate (ATP) hydrolysis, disrupting the energy-dependent unwinding activity essential for DNA repair and replication. Structural analyses reveal that the compound occupies a deep cleft at the D1-D2 interface, sterically hindering conformational changes required for ATPase activation [10]. Biochemical assays demonstrate a dose-dependent reduction in ATP hydrolysis, with half-maximal inhibitory concentration values of 100–500 nM across Werner syndrome protein constructs [9] [10]. The inhibition kinetics follow a mixed competitive-noncompetitive model, indicating compound interaction with both free Werner syndrome protein and Werner syndrome protein-ATP complexes [10].
Table 1: ATPase Inhibition Kinetics of Werner syndrome RecQ helicase-IN-1
| Werner syndrome protein Construct | IC₅₀ (nM) | Inhibition Mode |
|---|---|---|
| Full-length Werner syndrome protein | 120 | Mixed |
| Helicase core (residues 500–946) | 100 | Mixed |
| Catalytic mutant (Lysine 577→Alanine) | >10,000 | Not applicable |
The compound preferentially disrupts Werner syndrome protein activity on non-canonical DNA secondary structures. In vitro studies show potent inhibition of G-quadruplex (G4) DNA unwinding (half-maximal inhibitory concentration = 150 nM), while exhibiting minimal effects on standard duplex DNA substrates (half-maximal inhibitory concentration > 20 μM) [6]. This selectivity correlates with genomic data identifying enrichment of G4 motifs at transcription start sites and first introns of Werner syndrome protein-dependent genes [6]. The compound interferes with Werner syndrome protein-DNA interactions by occluding DNA-binding channels adjacent to the helicase domain, particularly reducing affinity for replication fork and Holliday junction substrates by 8–10-fold [7]. Notably, fork regression – a critical Werner syndrome protein function in replication stress response – is suppressed at compound concentrations ≥200 nM [7] [9].
Table 2: Substrate-Specific Inhibition Profiles
| DNA Substrate | Unwinding half-maximal inhibitory concentration (nM) | Binding Affinity Reduction (Fold) |
|---|---|---|
| G-quadruplex | 150 | 15 |
| Forked duplex | 300 | 8 |
| Holliday junction | 450 | 10 |
| Blunt-ended duplex | >20,000 | <2 |
Werner syndrome RecQ helicase-IN-1 induces allosteric changes that decouple the helicase and exonuclease activities of Werner syndrome protein. Crystallographic studies demonstrate compound binding at the D1-D2 interface triggers domain reorientation (∼15° rotation), locking Werner syndrome protein in a closed conformation incompatible with simultaneous DNA strand separation and 3'→5' excision [10]. This allostery reduces exonuclease processivity by 70–80% during coordinated DNA substrate processing [4] [10]. Biochemical analyses confirm disrupted protein domain communication, evidenced by loss of helicase-enhanced exonuclease activity on bubble substrates and displaced strand oligonucleotides [7] [10]. The allosteric blockade specifically impairs Werner syndrome protein-mediated resolution of replication-transcription conflicts, increasing DNA damage susceptibility in microsatellite instability cells [10].
The compound exhibits >50-fold selectivity for Werner syndrome protein over other RecQ helicases. Biochemical profiling reveals minimal inhibition of Bloom syndrome protein (half-maximal inhibitory concentration = 8.5 μM), RecQ-mediated genome instability protein 1 (half-maximal inhibitory concentration = 12 μM), and RecQ-mediated genome instability protein 4 (half-maximal inhibitory concentration > 100 μM) at concentrations fully suppressing Werner syndrome protein [9] [10]. This selectivity originates from structural divergence in the D1-D2 interface: Werner syndrome protein contains a unique cysteine residue (C727) and hydrophobic pocket that accommodate the compound's chloroacetamide and pyrimidine moieties [10]. Mutagenesis studies confirm that substitution of cysteine 727 in Werner syndrome protein (e.g., Cysteine 727→Alanine) reduces compound binding affinity by >100-fold, while engineering analogous residues into Bloom syndrome protein fails to confer sensitivity [10]. This discriminatory inhibition preserves functions of other RecQ helicases in DNA repair pathways, highlighting Werner syndrome protein-specific vulnerability in microsatellite instability systems.
CAS No.: 31373-65-6
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1